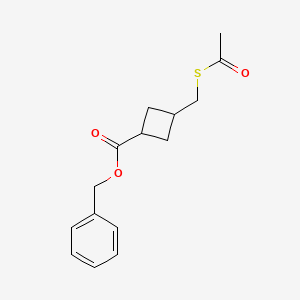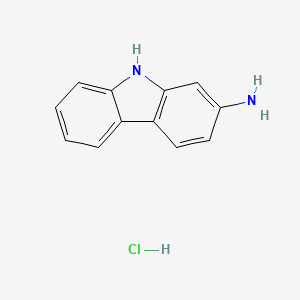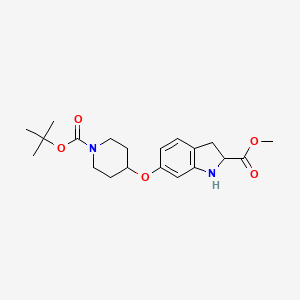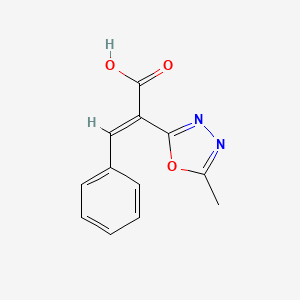
2-(5-Methyl-1,3,4-oxadiazol-2-yl)-3-phenylacrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Methyl-1,3,4-oxadiazol-2-yl)-3-phenylacrylic acid is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)-3-phenylacrylic acid typically involves the reaction of an acylhydrazide with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the cyclization of an acylhydrazide with carbon disulfide in the presence of a base, followed by oxidation to form the oxadiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.
化学反応の分析
Types of Reactions
2-(5-Methyl-1,3,4-oxadiazol-2-yl)-3-phenylacrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2-(5-Methyl-1,3,4-oxadiazol-2-yl)-3-phenylacrylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)-3-phenylacrylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
Similar compounds include other oxadiazole derivatives such as:
- 5-Methyl-1,3,4-oxadiazol-2-yl)methanol
- 5-Methyl-1,3,4-oxadiazol-2-yl)methanamine
- 2-(1,2,4-Oxadiazol-5-yl)anilines
Uniqueness
2-(5-Methyl-1,3,4-oxadiazol-2-yl)-3-phenylacrylic acid is unique due to its specific structure, which combines the oxadiazole ring with a phenylacrylic acid moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects distinguish it from other similar compounds.
特性
分子式 |
C12H10N2O3 |
|---|---|
分子量 |
230.22 g/mol |
IUPAC名 |
(E)-2-(5-methyl-1,3,4-oxadiazol-2-yl)-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C12H10N2O3/c1-8-13-14-11(17-8)10(12(15)16)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,15,16)/b10-7+ |
InChIキー |
OTDAOQNFLJNSLO-JXMROGBWSA-N |
異性体SMILES |
CC1=NN=C(O1)/C(=C\C2=CC=CC=C2)/C(=O)O |
正規SMILES |
CC1=NN=C(O1)C(=CC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


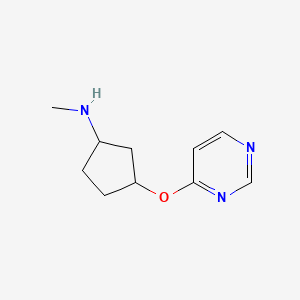
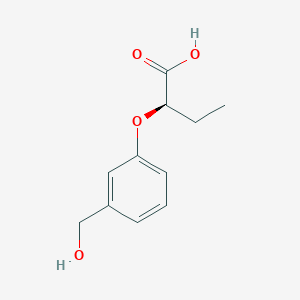

![methyl (2R)-2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate](/img/structure/B13104885.png)
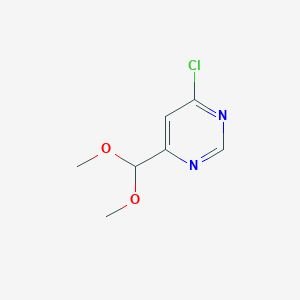

![18-[[5-[3-[2-[2-[3-[2-[2-[[(2S)-2,5-bis[(2-bromoacetyl)amino]pentanoyl]amino]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]amino]-18-oxooctadecanoic acid](/img/structure/B13104901.png)
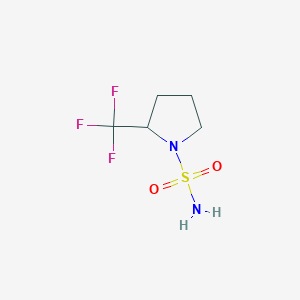
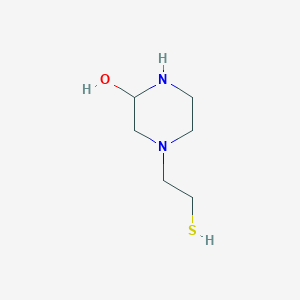

![5-Ethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B13104917.png)
